3-Phenyl-4-propylpyrrolidine
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Overview
Description
3-Phenyl-4-propylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . The compound this compound has a molecular formula of C13H19N and a molecular weight of 189.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-propylpyrrolidine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt-and nickel oxide catalyst supported on alumina at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-Phenyl-4-propylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit enzymes involved in various biological processes, such as DNA replication and repair . This inhibition can lead to the disruption of cellular functions and ultimately result in cell death, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
3-Phenyl-4-propylpyrrolidine can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but have different substituents and biological activities.
Pyrrolidine-2-one: This compound has a carbonyl group at the second position, which imparts different chemical properties and reactivity.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-phenyl-4-propylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-2-6-12-9-14-10-13(12)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3 |
InChI Key |
UPZIKQDPWDXPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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